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Amorolfine MIC Values Against Pathogenic Fungi

Fungal Species / MIC Range MICoo

Key Context & Notes
Group (ng/mL) (ng/mL)

Dermatophytes [1]

Trichophyton rubrum 0.01-0.08 0.04 Tested against isolates from
dermatomycosis patients [1]

Trichophyton 0.01-0.08 0.08 Tested against isolates from

mentagrophytes dermatomycosis patients [1]

Epidermophyton 0.01-0.08 0.04 Tested against isolates from

floccosum dermatomycosis patients [1]

Yeasts [1]

Candida parapsilosis 0.5-16 2 [1]

Candida albicans 0.125-64 64 Requires relatively high concentrations for
inhibition [1]

Molds & Others
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Fungal Species /
Group

Fusarium solani

Fusarium spp. (various)

Scopulariopsis spp.

Acremonium spp.

Aspergillus flavus

MIC Range
(Mg/mL)

0.125-64

4-16

05-4

2-8

0.125-64

MICo0
(ng/mL)

64

64

Key Context & Notes

Requires relatively high concentrations for
inhibition [1]

Data from a study on combination therapy

[2]
[1]
[1]

Requires relatively high concentrations for
inhibition [1]

Mechanism of Action & Experimental Protocols

To interpret MIC data effectively, it's important to understand amorolfine's unique mechanism and the

methodologies used to generate these values.

Mechanism of Action

Amorolfine has a unique dual mechanism of action. It inhibits two key enzymes in the ergosterol

biosynthesis pathway in fungal cell membranes: A14-sterol reductase and A7, A8-isomerase [3] [4]. This

inhibition leads to depletion of ergosterol (an essential component of the fungal cell membrane) and

accumulation of toxic sterol intermediates, resulting in fungal cell death [3].

The following diagram illustrates this targeted pathway.
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Key Experimental Methodologies

The provided MIC data were generated using standardized and advanced techniques:

e Standardized Broth Microdilution: Early foundational MIC data (e.g., [1]) were obtained following
guidelines from organizations like the National Committee for Clinical Laboratory Standards
(NCCLS), now known as CLSI. This method involves incubating fungal conidia in a broth with serial
dilutions of amorolfine to determine the lowest concentration that prevents visible growth [1].

e Checkerboard Microdilution: Used to study drug interactions. For example, research on amorolfine
combined with voriconazole against Fusarium spp. used this method to calculate the Fractional
Inhibitory Concentration Index (FICI). A FICI of <0.5 indicates a synergistic interaction [2].

¢ MALDI-FTICR Imaging (Penetration Studies): A highly advanced mass spectrometry technique
used to visualize and quantify drug distribution within human nails. This method maps the
concentration of amorolfine across different layers of the nail plate, providing data on how much of
the applied drug reaches the infection site [5] [6].

Penetration and Efficacy in Onychomycosis
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For onychomycosis treatment, achieving MIC at the infection site is critical. Recent research quantified drug

penetration and compared efficacy.

¢ Nail Penetration Profile: A 2024 study using MALDI-FTICR imaging demonstrated that both
amorolfine 5% lacquer and terbinafine 7.8% lacquer can penetrate the entire thickness of the
human nail to reach the nail bed [5] [6].

e Multiplicity of MICe0: The same study calculated the "multiplicity of MICe0" - how many times the
drug concentration in the nail exceeds the MIC90 for Trichophyton rubrum. Amorolfine achieved a
significantly higher median multiple (191) overall compared to terbinafine (48). More importantly,
for the keratin-unbound (active) fraction, amorolfine's multiple was 7.4, versus 0.8 for terbinafine,
suggesting a more robust antifungal effect in the nail environment [5] [6].

Synergistic Combination Therapy

Research indicates amorolfine's potential in combination therapy for challenging infections.

¢ Interaction with Voriconazole: A 2020 study reported in vitro synergy between amorolfine and
voriconazole against Fusarium species. The combination showed a synergistic effect (FICI <0.5) in
73.3% of tested strains [2].

¢ In Vivo Validation: This synergistic effect was confirmed in an in vivo Galleria mellonella (wax moth
larva) model. Larvae infected with F. solani showed a significantly higher survival rate when
treated with the drug combination (68%) compared to voriconazole (51%) or amorolfine (43%) alone
after two days [2].

Strategies for Enhancing Transungual Delivery

Given that drug penetration is a major challenge in onychomycosis treatment, several enhancement strategies

have been investigated for amorolfine [7]:

e Chemical Enhancers: Incorporating compounds like thioglycolic acid (which disrupts disulfide
bonds in keratin) and urea (a keratolytic agent) into nail lacquer formulations can significantly
increase amorolfine accumulation in the nail plate [7].

¢ Physical Enhancement: Pretreating the nail with a fractional CO:2 laser, which creates
microchannels in the nail plate, can double the permeation of amorolfine hydrochloride. The
combination of laser pretreatment and thioglycolic acid has shown particularly promising results [7].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11128419/
https://link.springer.com/article/10.1007/s40121-024-00979-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11128419/
https://link.springer.com/article/10.1007/s40121-024-00979-2
https://www.researchsquare.com/article/rs-53804/v1
https://www.researchsquare.com/article/rs-53804/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480142/
https://www.smolecule.com/products/s1807234?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The data shows amorolfine is a potent antifungal with low MICs against dermatophytes. Its high efficacy in
nail models and potential for synergistic combinations make it a significant agent for topical treatment and

further research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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